1-(Azetidin-3-YL)-4,4-difluoropiperidine is a heterocyclic compound characterized by the presence of both azetidine and piperidine rings. The molecular formula for this compound is and its CAS number is 1257293-83-6. The incorporation of fluorine atoms into the piperidine ring enhances the compound's chemical stability and biological activity, making it a subject of interest in medicinal chemistry for potential therapeutic applications .
This compound is classified under the category of nitrogen-containing heterocycles, specifically as a derivative of piperidine. It has garnered attention in various scientific fields, including medicinal chemistry and biomedicine, due to its potential as a pharmaceutical intermediate and its bioactive properties .
The synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine typically involves several key steps:
Common reaction conditions include:
The molecular structure of 1-(Azetidin-3-YL)-4,4-difluoropiperidine features a bicyclic arrangement where the azetidine ring is fused to a difluorinated piperidine. The presence of fluorine atoms at the 4-position significantly influences the compound's electronic properties and reactivity.
Key structural data includes:
1-(Azetidin-3-YL)-4,4-difluoropiperidine can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminium hydride | Anhydrous ether |
Substitution | Sodium methoxide | Methanol |
The mechanism of action for 1-(Azetidin-3-YL)-4,4-difluoropiperidine is hypothesized based on its interaction with gamma-aminobutyric acid (GABA) receptors. Compounds containing azetidine structures have been identified as novel GABA derivatives that may influence neurotransmission in the central nervous system.
The primary target appears to be GABA receptors, which play a crucial role in inhibitory neurotransmission.
By potentially binding to GABA receptors, this compound may alter neuronal excitability and modulate signal transmission within the nervous system, leading to various pharmacological effects .
Relevant data indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and antiviral properties .
1-(Azetidin-3-YL)-4,4-difluoropiperidine has diverse applications across several scientific domains:
The construction of the azetidine ring in 1-(azetidin-3-yl)-4,4-difluoropiperidine (CAS 2387598-22-1) employs specialized cyclization techniques to overcome inherent ring strain and stability challenges. Intramolecular C–N bond formation remains the predominant approach, with organoboron-mediated cyclization emerging as a high-yielding method. As demonstrated by Xu et al., intramolecular amination of aminoboron "ate" complexes facilitates azetidine formation through a 1,2-metalate shift mechanism, achieving yields exceeding 75% for 3-substituted azetidines [4]. This method provides exceptional functional group tolerance, crucial for preserving the difluoropiperidine moiety during synthesis.
Alternative methodologies include electrocatalytic hydroamination, where cobalt catalysis enables regioselective carbocation generation from allylic sulfonamides, followed by ring closure. Recent advances by Park et al. demonstrate moderate yields (55-68%) under mild electrochemical conditions, though substrate optimization remains necessary for N-unprotected variants [4]. For protecting-group-free routes, strained intermediate activation using 1-azabicyclo[1.1.0]butane (ABB) offers a promising pathway. Fawcett et al. reported ABW lithiation followed by boronic ester trapping and subsequent 1,2-migration, enabling direct access to N-H azetidine precursors without compromising the difluorinated piperidine subunit [4].
Table 1: Azetidine Cyclization Method Comparison
Method | Key Reagent/Catalyst | Yield Range | Functional Group Tolerance |
---|---|---|---|
Organoboron cyclization | Aminoboron ate complexes | 75-88% | High |
Electrocatalytic hydroamination | Co-catalyst/electric current | 55-68% | Moderate |
ABB ring expansion | n-BuLi/Boronic esters | 60-72% | High |
Ullmann coupling | Copper catalysts | 45-62% | Low |
The introduction of gem-difluoro groups at the piperidine C4 position requires precise fluorination protocols to avoid ring degradation. Nucleophilic fluorination using alkali metal fluorides (KF, CsF) on 4-piperidinone precursors proves most effective, with DAST (diethylaminosulfur trifluoride) as the preferred fluorinating agent for converting ketones to gem-difluorides. This transformation operates under anhydrous conditions at -78°C to 0°C, suppressing elimination side products and achieving consistent yields of 80-85% [1] [2].
Late-stage fluorination alternatives have been explored using electrophilic fluorination reagents (Selectfluor®, NFSI). However, these methods face regioselectivity challenges due to competing azetidine nitrogen fluorination, reducing practical utility. A more promising approach involves direct coupling of fluorinated building blocks, where 4,4-difluoropiperidine hydrochloride is condensed with protected 3-azetidinols. This convergent strategy leverages commercial difluorinated synthons (≥97% purity) and achieves coupling efficiencies of 70-75% with minimal epimerization [1] [2].
Table 2: Fluorination Efficiency Comparison
Strategy | Reagent/Building Block | Temperature | Yield | Purity (HPLC) |
---|---|---|---|---|
DAST fluorination | DAST, 4-piperidinone | -78°C to 0°C | 80-85% | ≥95% |
Selectfluor® electrophilic fluorination | Selectfluor®, piperidinone | 25°C | 40-55% | 80-88% |
Convergent coupling | 4,4-Difluoropiperidine·HCl | 60-80°C | 70-75% | ≥97% |
Industrial-scale production (demonstrated by suppliers like Aladdin Scientific and A2BChem) employs a linear 5-step sequence with overall yields of 35-40% [1] [2]. This approach prioritizes stability over atom economy:
A convergent alternative reduces steps by integrating pre-fluorinated and pre-cyclized modules:
Az-COOH + F2Piperidine-NH2 → Amide coupling → BH3 reduction
This route shortens synthesis to 3 steps but requires expensive borane reagents, lowering cost-effectiveness despite 45% overall yield. Solvent optimization reveals dimethylacetamide (DMA) outperforms DMF in N-alkylation steps, reducing reaction times from 24h to 8h while maintaining ≥97% purity in final dihydrochloride precipitation [2].
Stereocontrol presents significant challenges due to conformational flexibility between the azetidine and piperidine rings. Chiral pool strategies utilizing (R)-3-aminomethylazetidine precursors achieve moderate diastereoselectivity (d.r. 3:1) during piperidine coupling, but suffer from racemization during salt formation [7]. More effective methods employ asymmetric hydrogenation of enantiotropic enamines using DuPhos-Rh catalysts, achieving 92% ee for trans-configured products [3] [5].
Enzymatic resolution offers a complementary approach: Lipase-catalyzed hydrolysis of meso-diacetate intermediates provides enantiomerically enriched azetidinols (98% ee), which are subsequently coupled with racemic difluoropiperidine. Kinetic resolution during coupling yields 85% de for the (3R,4'S) isomer, though scalability remains limited by enzyme costs [4]. Computational modeling confirms the trans-junction between rings as thermodynamically favored (ΔG = -3.2 kcal/mol versus cis), rationalizing the predominance of this diastereomer under equilibrium conditions [3].
Protecting group selection critically impacts synthesis efficiency and final purity. The Boc (tert-butyloxycarbonyl) strategy predominates in commercial synthesis due to orthogonal deprotection compatibility:
Azetidine: N-Boc → Acid-stable Piperidine: N-Cbz → Hydrogenolysis-compatible
This combination enables sequential deprotection, achieving 95% isolated yield of free base after HCl-mediated Boc removal [1] [2]. However, acidolysis side reactions with difluorinated piperidines necessitate careful optimization: TFA/DCM (0°C, 2h) minimizes defluorination to <1% versus HCl/dioxane (5-7% degradation) [1].
Alternative groups show niche utility:
Table 3: Protecting Group Performance Metrics
Group | Deprotection Conditions | Deprotection Yield | Byproduct Formation | Compatibility with Difluoropiperidine |
---|---|---|---|---|
Boc | HCl/dioxane or TFA/DCM | 92-95% | <5% | Excellent |
Cbz | H₂/Pd-C | 85-88% | 10-15% | Good |
Fmoc | Piperidine/DMF | 90% | 8-12% epimerization | Moderate |
Tos | Na/NH₃(l) | 40-50% | 30-40% | Poor |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9